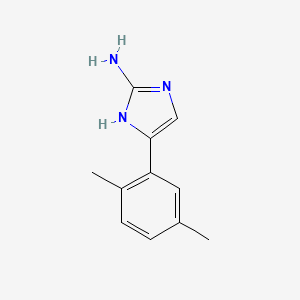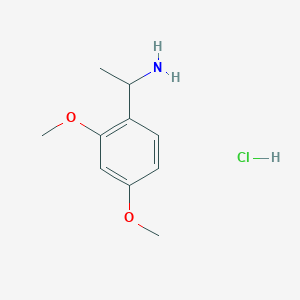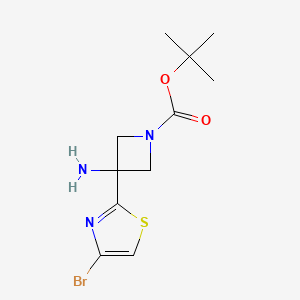
Tert-butyl3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique azetidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromo-1,3-thiazole with appropriate reagents under controlled conditions.
Azetidine Ring Formation: The azetidine ring is introduced through cyclization reactions involving suitable intermediates.
Introduction of the Tert-butyl Group: The tert-butyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Coupling: The final product is obtained by coupling the azetidine and thiazole intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different functionalized azetidine compounds.
Applications De Recherche Scientifique
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-amino-3-(4-chloro-1,3-thiazol-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-amino-3-(4-fluoro-1,3-thiazol-2-yl)azetidine-1-carboxylate
- Tert-butyl 3-amino-3-(4-methyl-1,3-thiazol-2-yl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate is unique due to the presence of the bromine atom on the thiazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Propriétés
Formule moléculaire |
C11H16BrN3O2S |
|---|---|
Poids moléculaire |
334.24 g/mol |
Nom IUPAC |
tert-butyl 3-amino-3-(4-bromo-1,3-thiazol-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H16BrN3O2S/c1-10(2,3)17-9(16)15-5-11(13,6-15)8-14-7(12)4-18-8/h4H,5-6,13H2,1-3H3 |
Clé InChI |
NJXNWBIPLPHPGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(C2=NC(=CS2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



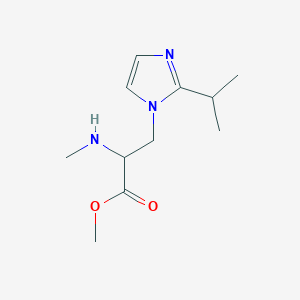
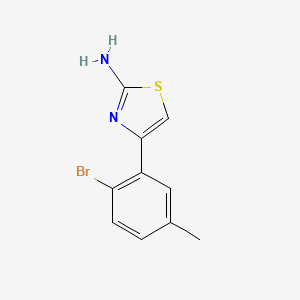
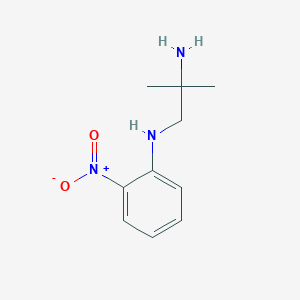
![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
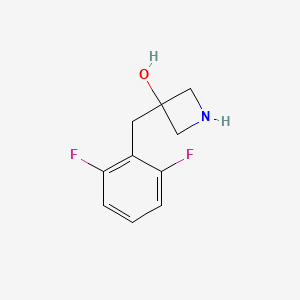

![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13537015.png)
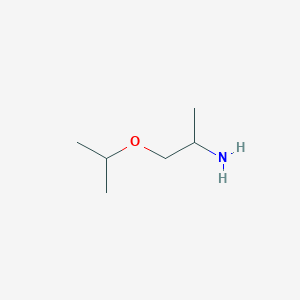
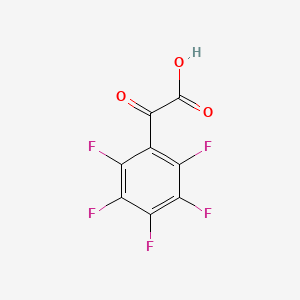
![(1S,4S)-2-isopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13537031.png)
